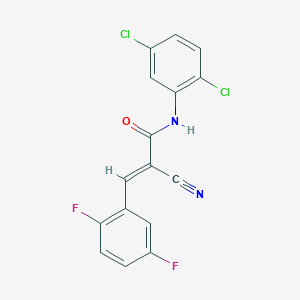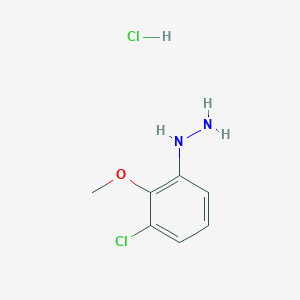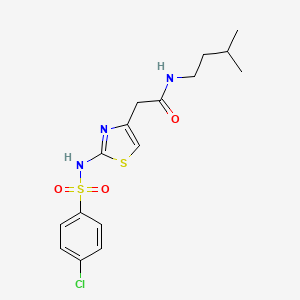
2,6-dichloro-N-(3-hydroxy-2,4-dimethylphenyl)pyridine-3-sulfonamide
カタログ番号:
B2871334
CAS番号:
1280844-36-1
分子量:
347.21
InChIキー:
GEDHTJFRHMOLOY-UHFFFAOYSA-N
注意:
研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of this compound includes a pyridine ring sulfonamide group and a 3-hydroxy-2,4-dimethylphenyl group. The InChI string representation of the molecule isInChI=1S/C13H12Cl2N2O3S/c1-7-3-4-9 (8 (2)12 (7)18)17-21 (19,20)10-5-6-11 (14)16-13 (10)15/h3-6,17-18H,1-2H3. Physical and Chemical Properties Analysis
The compound has a molecular weight of 347.21. The solubility of the compound is not available. The XLogP3, a measure of the compound’s lipophilicity, is 3.7. The acidity of a molecule can be described by its pKa value, but specific pKa values for this compound were not found in the search results .科学的研究の応用
Crystal Structures and Binding Motifs
- Pyrimethamine and Aminopyrimidine Derivatives : Research by Balasubramani, Muthiah, and Lynch (2007) focused on the crystal structures of two organic salts related to pyrimethamine, a drug used in anti-malarial chemotherapy. This study provides insights into the binding motifs involving sulfonate groups, which is pertinent to understanding the interactions in similar compounds (Balasubramani, Muthiah, & Lynch, 2007).
Synthesis and Antibacterial Evaluation
- Novel Heterocyclic Compounds with Sulfonamido Moiety : Azab, Youssef, and El-Bordany (2013) investigated the synthesis of new heterocyclic compounds containing a sulfonamido moiety for antibacterial applications. This highlights the potential of sulfonamide-containing compounds in developing new antibacterial agents (Azab, Youssef, & El-Bordany, 2013).
Enzyme Inhibition and Pharmaceutical Applications
- Carbonic Anhydrase Inhibitors : Scozzafava et al. (1999) explored aromatic/heterocyclic sulfonamides as inhibitors of carbonic anhydrase, a zinc enzyme. Their findings have implications for designing drugs for conditions like glaucoma (Scozzafava et al., 1999).
Electronic and Optical Effects in Compounds
- Electronic Effects in Heterodimetallic Podates : Edder et al. (2000) studied the electronic effects of electron-withdrawing sulfonamide groups in self-assembled noncovalent heterodimetallic d-f podates, which has implications for materials science, particularly in the fields of optics and magnetics (Edder et al., 2000).
特性
IUPAC Name |
2,6-dichloro-N-(3-hydroxy-2,4-dimethylphenyl)pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N2O3S/c1-7-3-4-9(8(2)12(7)18)17-21(19,20)10-5-6-11(14)16-13(10)15/h3-6,17-18H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEDHTJFRHMOLOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)NS(=O)(=O)C2=C(N=C(C=C2)Cl)Cl)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
(E)-2-cyano-N-(2,5-dichlorophenyl)-3-(2,5-difluoropheny...
Cat. No.: B2871251
CAS No.: 1181474-09-8
(3-chloro-2-methoxyphenyl)hydrazine hydrochloride
Cat. No.: B2871253
CAS No.: 2178125-43-2
N-(3-acetylphenyl)-2-(2-(3-phenylureido)thiazol-4-yl)ac...
Cat. No.: B2871255
CAS No.: 921491-10-3
2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-isopent...
Cat. No.: B2871256
CAS No.: 922133-28-6





![N-((1,2-dimethyl-1H-indol-5-yl)methyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2871258.png)

![[2-Pyrrolidin-1-yl-2-(3-thienyl)ethyl]amine](/img/structure/B2871261.png)
![Acetic acid;1-[(4-carbamimidoylphenyl)methyl]-3-(3-fluorophenyl)urea](/img/structure/B2871262.png)
![2-[3-(3,4-dimethylbenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2871263.png)
![Methyl 3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2871265.png)
![2-[5-(3-Nitrophenyl)furan-2-yl]-1,3-benzothiazole](/img/structure/B2871266.png)


